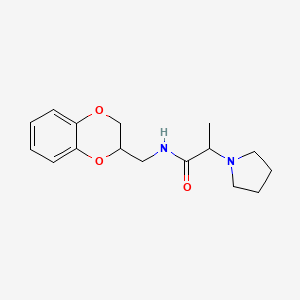![molecular formula C20H25F2NO2 B6047788 [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6047788.png)
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It may also modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the levels of glutamate, which may be beneficial in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol in lab experiments is its potential therapeutic effects. It may be useful in studying the mechanisms of action of various neurological disorders and in developing new treatments for these disorders. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol. One direction is to further investigate its potential therapeutic effects in various neurological disorders. Another direction is to study its potential toxicity and determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters.
Métodos De Síntesis
The synthesis of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol involves several steps. The first step is the reaction of 2,4-difluorobenzyl bromide with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 1-cyclohexen-1-ylcarbonyl chloride to form the intermediate product. The final step is the reduction of the intermediate product with sodium borohydride to form [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol has been studied for its potential therapeutic effects in various scientific research applications. This compound has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
cyclohexen-1-yl-[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2NO2/c21-17-8-7-16(18(22)11-17)12-20(14-24)9-4-10-23(13-20)19(25)15-5-2-1-3-6-15/h5,7-8,11,24H,1-4,6,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBGTPAHCQZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexen-1-yl-[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6047722.png)
![1-{4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}-4-piperidinecarboxamide](/img/structure/B6047725.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B6047733.png)

![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6047747.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6047757.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)
![2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6047767.png)
![2-(methylthio)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6047770.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6047800.png)
![2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)